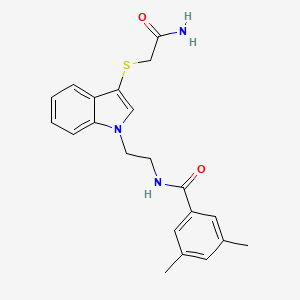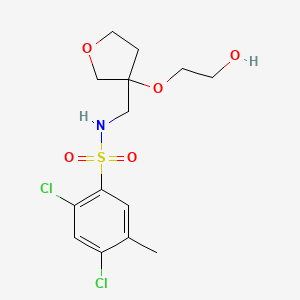
N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide” is a complex organic compound. Based on its nomenclature, it likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a carbohydrazide group (which contains nitrogen and oxygen atoms), and a methylbenzoyl group (a benzoyl group with a methyl substituent) .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For instance, thiourea derivatives are synthesized by the reaction of chiral amines with isothiocyanates .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide derivatives are explored for their potential in synthesizing compounds with significant biological activities. For instance, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which could be structurally related or synthesized using similar reactions, demonstrate potent cytotoxic effects against various cancer cell lines. These derivatives have been tested for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, showing some compounds with IC50 values less than 10 nM (Deady et al., 2003).
Antimicrobial and Antifungal Applications
- Research into quinoline derivatives, including those related to N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide, has indicated their potential antimicrobial and antifungal applications. For example, novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines synthesized from related quinoline compounds have shown antimicrobial activity, particularly against Staphylococcus spp. (Paruch et al., 2020). Additionally, compounds with quinoline moieties have demonstrated effectiveness against fungal diseases, highlighting their importance in developing new antimicrobial agents (Zhang et al., 2014).
Catalytic and Synthetic Chemistry
- In the realm of synthetic chemistry, the structural components of N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide are integral to developing catalysts for complex reactions, such as the gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles to construct 6H-indolo[2,3-b]quinoline cores. This process is pivotal for accessing naturally occurring alkaloids, demonstrating the compound's role in facilitating synthetic routes to biologically active molecules (Tsai et al., 2018).
Chemical Stability and Cytotoxic Properties
- Studies on quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety, related to N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide, have been carried out to determine their chemical stability and in vitro cytotoxic properties. This research is crucial for understanding the structural requirements for anticancer activity and developing new therapeutic agents (Korcz et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the fatty acid synthesis pathway in Mycobacterium tuberculosis . The compound’s interaction with this protein is believed to inhibit the growth of the bacteria, making it a potential candidate for antitubercular drugs .
Mode of Action
N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide interacts with its target, the Enoyl acyl carrier protein reductase, by establishing hydrogen bonds . This interaction inhibits the normal function of the protein, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl acyl carrier protein reductase, the compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell wall . This disruption can lead to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of N’-(4-methylbenzoyl)-6-quinolinecarbohydrazide’s action result in the disruption of the fatty acid synthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the inhibition of bacterial growth, making the compound a potential candidate for antitubercular drugs .
Eigenschaften
IUPAC Name |
N'-(4-methylbenzoyl)quinoline-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-4-6-13(7-5-12)17(22)20-21-18(23)15-8-9-16-14(11-15)3-2-10-19-16/h2-11H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWXCNDQGAQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylbenzoyl)-6-quinolinecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

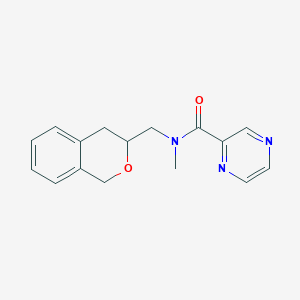
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
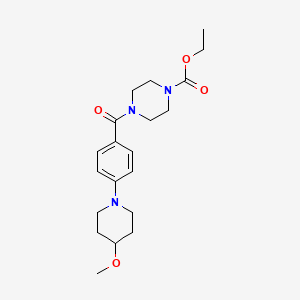
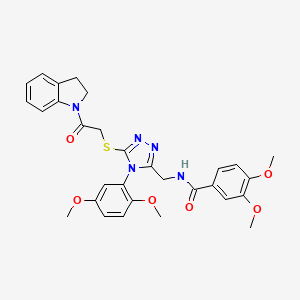
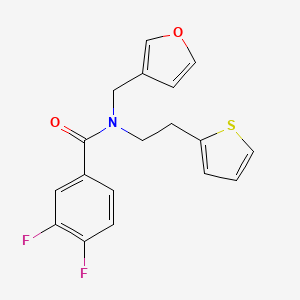
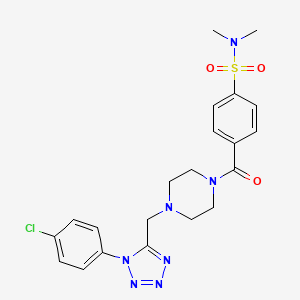
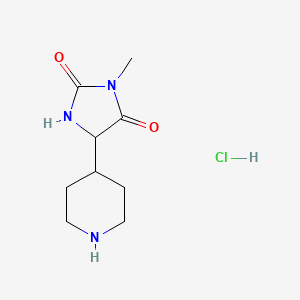
![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)
![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/no-structure.png)
